2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
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Description
Scientific Research Applications
Anticonvulsant Activity
The compound has been evaluated in acute models of epilepsy: maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (sc PTZ) seizure tests . The most active substance showed more beneficial ED50 and protective index values than the reference drug—valproic acid .
Antinociceptive Activity
The compound has also been investigated for its antinociceptive (pain-relieving) activity . This is particularly relevant as anticonvulsant drugs are often effective in neuropathic pain management .
Interaction with Neuronal Channels
The compound has shown affinity for the voltage-gated sodium and calcium channels, as well as GABA A and TRPV1 receptors . The most probable molecular mechanism of action for the most active compound relies on interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .
Neuroprotective Properties
The compound has been tested for its neurotoxic properties and showed no significant cytotoxic effect . This suggests potential neuroprotective properties, which could be beneficial in conditions such as neurodegenerative diseases.
Hepatoprotective Properties
Similarly, the compound has been tested for its hepatotoxic properties and showed no significant cytotoxic effect . This suggests potential hepatoprotective properties, which could be beneficial in conditions such as liver diseases.
properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(1,1-dioxothiolan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O4S/c16-11-2-1-3-13(8-11)19-6-5-18(15(19)21)9-14(20)17-12-4-7-24(22,23)10-12/h1-3,8,12H,4-7,9-10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOFCDNAKPUOQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CN2CCN(C2=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide |
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